Enhanced Molecular Complexity and Lipophilicity Versus the Des-Phenyl Analog
The target compound incorporates a 3-phenyl substituent on the pyrrolidine ring (MW 334.34 g/mol), in contrast to the widely available N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS 35640-10-9, MW 258.24 g/mol) which carries only a hydrogen at this position. This structural difference increases the molecular weight by 76.10 g/mol and substantially elevates lipophilicity. Based on structure-based calculations, the target compound has an estimated AlogP of ~3.9–4.2 compared to ~2.5–2.8 for the des-phenyl analog [1]. In published SAR studies on pyrrolidine amide NAAA inhibitors, the introduction of a 3-phenyl substituent was associated with a marked improvement in inhibitory potency, with compound 4g (bearing a related phenyl-extension motif) achieving a competitive, reversible inhibition of NAAA at low micromolar concentrations (IC50 values not explicitly disclosed for the target compound but contextualized within the series) [2].
| Evidence Dimension | Molecular Weight / Lipophilicity |
|---|---|
| Target Compound Data | MW = 334.34 g/mol; Est. AlogP ≈ 3.9–4.2 |
| Comparator Or Baseline | N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (MW 258.24; Est. AlogP ≈ 2.5–2.8) |
| Quantified Difference | ΔMW = +76.1 g/mol; ΔAlogP ≈ +1.4 log units |
| Conditions | In silico prediction (ChemAxon/MarvinSuite); SAR context: NAAA enzyme inhibition assay (rat NAAA) [2] |
Why This Matters
The higher lipophilicity and increased molecular complexity directly influence membrane permeability and target engagement, making the target compound a more suitable probe for intracellular or CNS targets compared to the simpler des-phenyl analog.
- [1] Calculated Properties via ChemAxon/MarvinSuite. Predicted logP for C18H17F3N2O and comparator C12H13F3N2O. View Source
- [2] Zhou, P. et al. Med. Chem. Commun., 2019, 10, 252-262. Synthesis, biological evaluation, and SAR study of pyrrolidine amide derivatives as NAAA inhibitors. View Source
